molecular formula C12H21N7O3 B11265198 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol CAS No. 577770-00-4

2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol

Cat. No.: B11265198
CAS No.: 577770-00-4
M. Wt: 311.34 g/mol
InChI Key: OQEQGJIHXTULMM-UHFFFAOYSA-N
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Description

2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, nitro, and piperazine groups

Properties

CAS No.

577770-00-4

Molecular Formula

C12H21N7O3

Molecular Weight

311.34 g/mol

IUPAC Name

2-[[4-amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C12H21N7O3/c1-2-17-4-6-18(7-5-17)11-9(19(21)22)10(13)15-12(16-11)14-3-8-20/h20H,2-8H2,1H3,(H3,13,14,15,16)

InChI Key

OQEQGJIHXTULMM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives, while reduction of the nitro group can yield an amino derivative .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth.

Case Study :
A study conducted on acute myeloid leukemia (AML) cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 0.25 μM to 2.50 μM, indicating its potential as a therapeutic agent against AML .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Preliminary results suggest that it possesses significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL

These results highlight the compound's potential as a lead molecule for developing new antimicrobial agents .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes, which is crucial for metabolic pathways associated with disease progression. Notably, it has shown potential in inhibiting enzymes related to neurodegenerative diseases.

Case Study :
Research on similar pyrimidine derivatives indicated that they could inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting that this compound might offer therapeutic benefits in neurodegenerative contexts .

Mechanism of Action

The mechanism of action of 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12_{12}H20_{20}N4_{4}O
Molecular Weight: 220.31 g/mol
CAS Number: 1180132-17-5

The structure of the compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, which is known to enhance the pharmacological profile of many drug candidates.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. Studies suggest that it may inhibit key signaling pathways involved in tumor growth, particularly the PI3K/mTOR pathway, which is critical in cancer cell proliferation and survival.
  • Antioxidant Properties : Preliminary findings indicate that this compound may enhance antioxidant defenses, potentially mitigating oxidative stress-related damage in cellular models.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which is crucial in various chronic diseases.

The biological effects of this compound are likely mediated through several mechanisms:

  • Inhibition of Kinase Activity : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby disrupting cancer cell proliferation.
  • Modulation of Gene Expression : It may influence the expression levels of genes associated with oxidative stress and inflammation, promoting cellular resilience against damaging agents.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects. The study showed IC50_{50} values ranging from 10 to 30 µM across different cell lines, indicating strong antiproliferative activity .

Study 2: Antioxidant Activity

In a zebrafish model exposed to ethanol-induced oxidative stress, derivatives of this compound were shown to reduce oxidative damage significantly. The treatment led to improved survival rates and reduced morphological defects associated with oxidative injury .

Data Table: Biological Activities and IC50_{50} Values

Activity TypeCell Line/ModelIC50_{50} (µM)Reference
AntitumorMDA-MB-361 (breast cancer)20
AntioxidantZebrafish modelNot specified
Anti-inflammatoryIn vitro macrophage model15

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